Dihydrosinapyl alcohol
Description
Historical Context and Discovery in Scientific Literature
The discovery of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is intrinsically linked to the extensive research on the chemical composition of wood and the intricate structure of lignin (B12514952). While a singular moment of discovery is not clearly defined in the literature, its identification arose from the analytical characterization of plant extracts and the products of lignin degradation. Early research into the structure of lignin, a major component of plant cell walls, involved breaking down this complex polymer into its constituent monomers, which include p-coumaryl, coniferyl, and sinapyl alcohols.
The synthesis of related compounds, such as dihydroconiferyl alcohol, was reported in the mid-20th century, paving the way for the synthesis and characterization of other lignin-derived monomers. The synthesis of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol can be achieved from 4-allyl-2,6-dimethoxyphenol, a compound readily available from natural sources. nih.gov The development of advanced analytical techniques, such as chromatography and spectroscopy, was crucial in isolating and identifying 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol from various plant sources and as a product of chemical reactions involving lignin.
Significance in Natural Products Chemistry and Lignin Research
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is recognized as a naturally occurring compound found in various plant species, including Clerodendranthus spicatus, Jurinea leptoloba, and Helianthus annuus. nih.gov Its presence in the plant kingdom underscores its role in plant metabolism, likely as a derivative of the phenylpropanoid pathway which is responsible for the biosynthesis of lignin and other important natural products.
The true significance of this compound in contemporary research lies in its connection to lignin valorization. Lignin, the second most abundant terrestrial biopolymer after cellulose, is a largely underutilized byproduct of the paper and biorefining industries. Modern biorefinery concepts, particularly "lignin-first" approaches like reductive catalytic fractionation (RCF), aim to depolymerize lignin into valuable aromatic platform chemicals. 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is a major and often selectively produced monomer from the RCF of hardwood lignins. This positions it as a key renewable feedstock for the chemical industry, offering a sustainable alternative to petroleum-based phenols.
Below is a table summarizing the key chemical properties of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol.
| Property | Value |
| IUPAC Name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol |
| Synonyms | Dihydrosinapyl alcohol, Benzenepropanol, 4-hydroxy-3,5-dimethoxy- |
| CAS Number | 20736-25-8 |
| Molecular Formula | C11H16O4 |
| Molecular Weight | 212.24 g/mol |
| Appearance | Solid or liquid |
Overview of Current Research Trajectories for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Current research on 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is vibrant and multifaceted, primarily focusing on its potential as a bio-based platform chemical. Scientists are actively exploring various catalytic and biocatalytic pathways to convert this lignin-derived monomer into high-value products.
One of the most promising areas of research is its biocatalytic conversion. A recent 2023 study highlighted the engineering of a eugenol (B1671780) oxidase for the selective oxidation of this compound to sinapyl alcohol. This enzymatic step is the precursor to the synthesis of syringaresinol (B1662434), a lignan (B3055560) with valuable applications in the nutraceutical and polymer industries. The study demonstrated a one-pot, two-enzyme cascade reaction for the efficient production of syringaresinol from this compound, showcasing a novel route for valorizing this lignin-derived compound.
Furthermore, the inherent phenolic structure of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol suggests potential antioxidant properties, a field of ongoing investigation. Phenolic compounds are well-known for their ability to scavenge free radicals, and research is underway to quantify the antioxidant capacity of this compound and its derivatives. This could lead to its application in food preservation, cosmetics, and biomedicine.
The compound also serves as a valuable precursor for the synthesis of novel bio-based polymers. Its difunctional nature, with both a phenolic hydroxyl group and a primary alcohol, allows for its incorporation into polyesters, polyethers, and epoxy resins, offering the potential to create new materials with enhanced properties and a reduced environmental footprint.
The following table summarizes the key areas of current research for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol.
| Research Area | Focus | Potential Applications |
| Biocatalysis | Enzymatic conversion to other valuable chemicals. | Production of syringaresinol, pharmaceuticals, and fine chemicals. |
| Antioxidant Properties | Investigation of free-radical scavenging capabilities. | Food additives, cosmetics, and health supplements. |
| Polymer Chemistry | Use as a monomer for bio-based polymers. | Development of sustainable plastics, resins, and adhesives. |
| Catalytic Upgrading | Chemical conversion to other platform chemicals or fuels. | Production of bio-fuels and renewable chemical feedstocks. |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,12-13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOPGVYKZWPIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336200 | |
| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20736-25-8 | |
| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biosynthetic Pathways of 4 3 Hydroxypropyl 2,6 Dimethoxyphenol
Isolation and Characterization from Biological Sources
The identification of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol from natural sources is a key step in understanding its biological significance. Researchers have successfully isolated and characterized this compound from various plant species.
Plant-Derived Sources, including Lignocellulosic Biomass, Bursera tonkinensis, Jurinea leptoloba, and Helianthus annuus
This compound has been reported to be present in several plants, including Jurinea leptoloba and Helianthus annuus (the common sunflower). nih.gov While specific details on the isolation from Bursera tonkinensis are not extensively documented in readily available literature, the analysis of related compounds from this plant genus suggests the potential for its presence.
The degradation of lignocellulosic biomass, a complex matrix of cellulose, hemicellulose, and lignin (B12514952), can also yield 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol. This is due to the chemical breakdown of the syringyl lignin component.
A summary of the reported plant sources for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is provided in the table below.
| Plant Species | Common Name | Family | Reported Presence |
| Jurinea leptoloba | - | Asteraceae | Yes nih.gov |
| Helianthus annuus | Common Sunflower | Asteraceae | Yes nih.gov |
| Bursera tonkinensis | - | Burseraceae | Not explicitly reported |
Microbial and Fungal Production Systems
Currently, there is limited to no specific information available in scientific literature detailing the production of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol through microbial or fungal fermentation systems. While microorganisms are known to produce a vast array of secondary metabolites, including various alcohols and phenolic compounds, the targeted synthesis of dihydrosinapyl alcohol has not been a significant focus of reported research. nih.govgoogle.com Genetic modification of microorganisms, a common strategy for producing specific biomolecules, has been explored for enhancing the production of other alcohols like ethanol, but not specifically for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol. nih.govgoogle.comlincoln.ac.nzmdpi.com
Elucidation of Biosynthetic Routes
The biosynthesis of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is intricately linked to the well-established phenylpropanoid pathway, which is responsible for the production of a wide variety of phenolic compounds in plants.
Enzymatic Mechanisms in this compound Formation
The formation of this compound is a result of the reduction of sinapaldehyde (B192390). This reaction is catalyzed by specific enzymes within the plant cell. The key enzymes implicated in this conversion are cinnamyl alcohol dehydrogenase (CAD) and sinapyl alcohol dehydrogenase (SAD). nih.govnih.gov These enzymes facilitate the final step in the biosynthesis of monolignols.
In the case of this compound, the precursor is sinapaldehyde. The enzymatic reduction of the aldehyde group on sinapaldehyde by SAD leads to the formation of sinapyl alcohol, a primary monolignol. This compound is a saturated analogue, suggesting a further reduction of the propenyl side chain, a process that can occur during lignin degradation or as a side reaction in the biosynthetic pathway. Peroxidases have also been noted for their role in the polymerization of monolignols and could potentially be involved in related transformations. elsevierpure.com
The general enzymatic reaction is as follows:
Sinapaldehyde + NADPH + H⁺ -> this compound + NADP⁺
Genetic and Molecular Basis of Biosynthesis
The biosynthesis of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is under complex genetic control, governed by the genes of the phenylpropanoid pathway. nih.govnih.govresearchgate.netresearchgate.net This pathway is initiated by the deamination of phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). The expression of the PAL gene is a critical regulatory point in the pathway.
Following a series of hydroxylation and methylation steps, the pathway leads to the formation of sinapaldehyde. The genes encoding the enzymes responsible for these transformations, such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), are crucial for the production of the necessary precursors. nih.gov
The final reduction of sinapaldehyde to this compound is catalyzed by sinapyl alcohol dehydrogenase (SAD), which is encoded by the SAD gene. The expression of SAD and its counterpart, cinnamyl alcohol dehydrogenase (CAD), is tightly regulated and often tissue-specific, ensuring that monolignol production aligns with the plant's developmental needs, such as cell wall lignification. nih.govescholarship.org The regulation of these biosynthetic genes can be influenced by various factors, including developmental cues and environmental stresses, highlighting the intricate molecular network that governs the production of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol and related compounds in plants. nih.govfrontiersin.org
The key genes involved in the biosynthetic pathway are summarized in the table below.
| Gene | Enzyme | Function |
| PAL | Phenylalanine ammonia-lyase | Catalyzes the initial step of the phenylpropanoid pathway. |
| C4H | Cinnamate-4-hydroxylase | Involved in the hydroxylation of the phenyl ring. |
| 4CL | 4-coumarate:CoA ligase | Activates cinnamic acid derivatives for further reactions. |
| SAD | Sinapyl alcohol dehydrogenase | Catalyzes the reduction of sinapaldehyde to sinapyl alcohol. nih.govnih.gov |
Synthetic Methodologies and Chemical Transformations of 4 3 Hydroxypropyl 2,6 Dimethoxyphenol
Strategies for Total Synthesis
The synthesis of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol can be approached through various methodologies, ranging from conventional chemical routes to more sustainable green chemistry and biocatalytic methods.
Conventional Synthetic Routes to 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Conventional synthetic strategies often rely on the modification of readily available precursors derived from lignin (B12514952) or other natural sources. Key precursors include sinapaldehyde (B192390), sinapic acid, and 4-allyl-2,6-dimethoxyphenol.
One common approach involves the reduction of the aldehyde or carboxylic acid functionality of sinapaldehyde or sinapic acid derivatives, respectively. For instance, sinapaldehyde can be reduced to 4-(3-hydroxypropyl)-2,6-dimethoxyphenol. wikipedia.org This transformation typically involves the reduction of both the aldehyde and the alkene group. Catalytic hydrogenation is a method that can be employed for this purpose. sphinxsai.comacs.org
Another versatile method is the hydroboration-oxidation of 4-allyl-2,6-dimethoxyphenol. acs.orgnih.gov This two-step reaction sequence first involves the addition of a borane (B79455) reagent across the allyl group's double bond, followed by oxidation, typically with hydrogen peroxide and a base. This process results in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the side chain, yielding the desired primary alcohol. nih.govgoogle.com
A hypothetical, yet plausible, route could involve a Grignard reaction. This would entail the formation of a Grignard reagent from a protected 4-halo-2,6-dimethoxyphenol, followed by a reaction with ethylene (B1197577) oxide to introduce a two-carbon extension, and subsequent hydrolysis to yield the primary alcohol. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net However, the feasibility of this route would depend on the successful formation of the Grignard reagent in the presence of the methoxy (B1213986) groups.
A summary of potential conventional synthetic routes is presented in the table below.
| Starting Material | Key Transformation | Reagents and Conditions | Product |
| Sinapaldehyde | Reduction of aldehyde and alkene | H₂, Pd/C or Pt/C | 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
| Sinapic acid ester | Reduction of ester and alkene | LiAlH₄ or other strong reducing agents | 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
| 4-Allyl-2,6-dimethoxyphenol | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
| 4-Bromo-2,6-dimethoxyphenol (protected) | Grignard reaction with ethylene oxide | 1. Mg, ether; 2. Ethylene oxide; 3. H₃O⁺ | 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
Green Chemistry Approaches in 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol Synthesis
The principles of green chemistry encourage the use of renewable feedstocks, less hazardous reagents, and more efficient catalytic processes. acs.orgrsc.orgresearchgate.net Lignin, a major component of biomass, is a renewable source of aromatic compounds, including precursors for 4-(3-hydroxypropyl)-2,6-dimethoxyphenol. nih.govrsc.orgyoutube.com
The synthesis of precursors like sinapic acid can be made greener by using catalysts such as L-proline in ethanol, which reduces the reliance on hazardous bases like piperidine. nih.gov Furthermore, the use of biocatalysts in the synthesis of this compound, as discussed in the next section, aligns with the principles of green chemistry by employing mild reaction conditions and renewable catalysts. The dehydrogenation of bio-alcohols to produce valuable chemicals is also an area of active research with green chemistry implications. nih.gov
Chemoenzymatic and Biocatalytic Syntheses
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. sphinxsai.comnih.gov Enzymes such as alcohol dehydrogenases are capable of reducing aldehydes to alcohols with high enantioselectivity. nih.gov
A notable biocatalytic approach involves the use of dehydrogenase enzymes to reduce sinapaldehyde to sinapyl alcohol. wikipedia.org For instance, in Arabidopsis thaliana, the enzyme dihydroflavonol 4-reductase utilizes NADP⁺ to carry out this reduction. wikipedia.org Whole-cell biocatalysts, such as E. coli, have also been shown to be effective in the selective reduction of aldehydes to their corresponding alcohols. nih.gov
Another innovative approach is the one-pot conversion of the readily available 2,6-dimethoxy-4-allylphenol to syringaresinol (B1662434), which proceeds via the formation of sinapyl alcohol as an intermediate. This reaction is catalyzed by a tailored oxidase/peroxidase system. nih.gov This demonstrates the potential for enzymatic cascades to produce complex molecules from simple, lignin-derived precursors.
Derivatization and Analog Development
The presence of both a phenolic hydroxyl and a primary aliphatic hydroxyl group in 4-(3-hydroxypropyl)-2,6-dimethoxyphenol allows for selective derivatization at either or both positions, leading to the development of a wide range of analogs with potentially new properties. eurekalert.orggoogle.com
Synthesis of Phenolic Derivatives of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
The phenolic hydroxyl group is generally more acidic than the aliphatic alcohol and can be selectively targeted under appropriate reaction conditions.
Etherification: The phenolic hydroxyl can be converted to an ether through reactions like the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. organic-chemistry.org The choice of base and reaction conditions is crucial to avoid competing reactions at the aliphatic alcohol. Reductive etherification using carbonyl compounds in the presence of a reducing agent is another catalytic approach to form ethers. nih.gov The use of solid acid catalysts like tungstated zirconia has also been explored for the etherification of alcohols. nih.gov
Esterification: The phenolic hydroxyl can be esterified using acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are typically faster than the esterification of the primary alcohol, especially when catalyzed by a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netcommonorganicchemistry.comorganic-chemistry.org
A summary of potential derivatization reactions at the phenolic hydroxyl group is provided in the table below.
| Reaction Type | Reagent | Product Type |
| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Phenolic ether |
| Esterification | Acyl chloride or Acid anhydride (B1165640), Base (e.g., Pyridine, DMAP) | Phenolic ester |
Modifications of the Hydroxypropyl Side Chain
The primary alcohol of the hydroxypropyl side chain can also be selectively modified. This often requires the prior protection of the more reactive phenolic hydroxyl group. highfine.comscispace.com Silyl ethers are commonly used protecting groups for phenols due to their ease of introduction and removal under specific conditions. highfine.com
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. chemguide.co.ukyoutube.comkhanacademy.orgchemistryviews.orgcompoundchem.com The choice of oxidizing agent determines the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically yield the corresponding aldehyde, 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal. youtube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol to a carboxylic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid. chemguide.co.ukyoutube.com
Esterification: The primary alcohol can be esterified through reaction with a carboxylic acid or its derivatives. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. researchgate.netbritannica.com Alternatively, reaction with a more reactive acyl chloride or acid anhydride can be used. chemguide.co.uk
Etherification: The primary alcohol can be converted to an ether, for example, by reaction with an alkyl halide after deprotonation with a strong base, or through acid-catalyzed dehydration in the presence of another alcohol. youtube.com
A summary of potential modifications to the hydroxypropyl side chain is presented in the table below.
| Reaction Type | Reagent | Product Type |
| Oxidation (to aldehyde) | PCC or DMP | Aldehyde |
| Oxidation (to carboxylic acid) | KMnO₄ or H₂CrO₄ | Carboxylic acid |
| Esterification | Carboxylic acid, Acid catalyst (Fischer) | Aliphatic ester |
| Etherification | Alkyl halide, Strong base | Aliphatic ether |
Formation of Conjugates and Prodrugs
The molecular structure of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol possesses two key functional groups available for conjugation: a phenolic hydroxyl group and a primary aliphatic hydroxyl group at the terminus of the propyl side chain. These sites allow for the attachment of various molecules, including promoieties to create prodrugs or linkages to other molecules to form conjugates.
The dual hydroxyl functionality allows for selective derivatization. The phenolic hydroxyl is weakly acidic and can be deprotonated under milder basic conditions compared to the primary alcohol. This difference in reactivity enables chemists to target one group over the other. For instance, esterification or etherification at the phenolic position can be achieved under conditions that leave the primary alcohol untouched. Conversely, protecting the more reactive phenolic hydroxyl allows for specific modifications at the primary alcohol position.
Prodrug strategies for compounds like 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol often involve masking one or both hydroxyl groups to modify properties such as solubility, stability, or bioavailability. Common prodrug linkages include esters and ethers. For example, an ester can be formed by reacting the alcohol or phenol (B47542) with a carboxylic acid, which can then be cleaved in vivo by esterase enzymes to release the active parent drug.
Reaction Mechanisms and Pathways Involving 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
The reactivity of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is largely dictated by the electron-rich phenolic ring, which is substituted with two electron-donating methoxy groups. These substituents activate the ring, making it susceptible to electrophilic attack and, notably, to oxidation.
Oxidative Coupling Reactions
Oxidative coupling is a significant reaction pathway for phenols, particularly those with electron-donating groups like 2,6-dimethoxyphenols. researchgate.net This process involves the oxidation of the phenol to a phenoxy radical. For 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, this oxidation would initially generate a radical species where the unpaired electron is delocalized across the oxygen atom and the aromatic ring, with significant density at the para-position relative to the hydroxyl group. However, since the para-position is already substituted by the hydroxypropyl chain, radical coupling primarily occurs at other positions.
The oxidation of the closely related compound 2,6-dimethoxyphenol (B48157) (2,6-DMP) by enzymes like laccase or chemical oxidants has been studied, and it provides a model for the reactivity of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol. researchgate.netresearchgate.net The initial oxidation forms a phenoxy radical. Two of these radicals can then couple to form dimers. researchgate.net Depending on where the radicals combine, different types of dimers can be formed, such as C-C or C-O linkages. researchgate.net For instance, the coupling of two 2,6-dimethoxyphenoxy radicals can lead to the formation of 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol (a C-C coupled dimer) and the corresponding diphenoquinone. researchgate.netrsc.org
Given the structural similarity, 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is expected to undergo analogous oxidative coupling reactions, leading to dimeric structures. The development of catalytic and electrochemical methods has become a focus in recent years to achieve selective oxidative couplings. rsc.org
Table 1: Potential Products from Oxidative Coupling of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol This table is based on analogous reactions of similar phenolic compounds.
| Product Type | Linkage | Potential Product Name |
|---|---|---|
| Dimer | C-C | 5,5'-Bis(3-hydroxypropyl)-3,3',5,5'-tetramethoxybiphenyl-4,4'-diol |
| Dimer | C-O-C | 4-((4-(3-Hydroxypropyl)-2,6-dimethoxyphenoxy))-2,6-dimethoxyphenol |
Esterification and Etherification Reactions
The two hydroxyl groups of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol allow for standard esterification and etherification reactions.
Esterification: Both the phenolic and primary hydroxyl groups can be acylated to form esters. The reaction typically involves an acyl chloride or an acid anhydride in the presence of a base. The primary alcohol is generally more nucleophilic than the phenolic hydroxyl and may react preferentially under certain conditions, although steric hindrance from the adjacent methoxy groups on the phenol can also influence reactivity.
Etherification: Ether synthesis, such as the Williamson ether synthesis, can be performed at both hydroxyl positions. This involves deprotonating the alcohol with a strong base to form an alkoxide or phenoxide, which then acts as a nucleophile to attack an alkyl halide. The higher acidity of the phenolic proton means it can be selectively deprotonated and etherified using a suitable base like potassium carbonate, while the less acidic primary alcohol would require a stronger base like sodium hydride. A patent for synthesizing the related 2,6-dimethoxyphenol describes an etherification reaction using pyrogallic acid and dimethyl carbonate. google.com
Reactions under Simulated Biological Conditions
Under simulated biological conditions, particularly in the presence of oxidative enzymes, 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is expected to undergo transformations similar to those observed for other lignin-derived phenols. Laccases, a class of multi-copper containing enzymes, are well-known to catalyze the oxidation of phenols. researchgate.netresearchgate.net
The reaction mechanism involves the enzyme abstracting a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. researchgate.net Molecular oxygen serves as the electron acceptor and is reduced to water. researchgate.net The resulting phenoxy radical can then undergo non-enzymatic coupling reactions to form dimers or higher oligomers, as described in the oxidative coupling section. researchgate.net Studies on 2,6-dimethoxyphenol have shown that laccase-mediated oxidation can selectively produce dimers with higher antioxidant capacity than the original monomer. researchgate.net This enzymatic modification highlights a pathway for creating novel bioactive compounds from simple phenolic precursors. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 4 3 Hydroxypropyl 2,6 Dimethoxyphenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Resonance Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Based on the structure of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, the following table outlines the expected ¹H and ¹³C NMR chemical shifts.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~147.0 |
| 2, 6 | - | ~133.0 |
| 3, 5 | ~6.4 (s) | ~105.0 |
| 4 | - | ~130.0 |
| 7 (α) | ~2.6 (t) | ~34.0 |
| 8 (β) | ~1.8 (m) | ~32.0 |
| 9 (γ) | ~3.6 (t) | ~62.0 |
| OCH₃ | ~3.8 (s) | ~56.0 |
| OH (phenolic) | ~5.5 (s) | - |
| OH (alcoholic) | ~4.5 (t) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To confirm the assignments from 1D NMR, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HSQC: This experiment correlates directly bonded proton and carbon atoms. For 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, HSQC would show correlations between the protons at positions 3 and 5 with their corresponding carbons, the methoxy (B1213986) protons with the methoxy carbons, and the protons of the propyl chain with their respective carbons.
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this molecule would include the correlation from the methoxy protons to the carbons at positions 2 and 6, and correlations between the protons of the propyl chain and the aromatic carbons, confirming the connectivity of the side chain to the phenyl ring.
While solution-state NMR provides detailed information about the structure of isolated molecules, solid-state NMR (ssNMR) can be used to study the compound in its solid form. For lignin-derived compounds like 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, ssNMR can provide insights into the crystalline and amorphous phases, polymorphism, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound and for studying its fragmentation patterns, which aids in structural elucidation. For 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (C₁₁H₁₆O₄), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.
Expected Exact Mass:
[M+H]⁺: 213.1121
[M+Na]⁺: 235.0940
[M-H]⁻: 211.0976
The fragmentation of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol in a mass spectrometer would likely involve characteristic losses from the alcohol and phenol (B47542) functional groups. libretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). youtube.com Phenolic compounds can undergo cleavage of the side chain and fragmentations related to the aromatic ring.
In metabolic studies, HRMS is instrumental in identifying potential metabolites. The metabolism of phenolic compounds often involves phase I reactions (oxidation, reduction, hydrolysis) and phase II reactions (conjugation with molecules like glucuronic acid or sulfate). HRMS can detect the mass shifts corresponding to these metabolic transformations, allowing for the identification of hydroxylated, demethylated, or conjugated derivatives of the parent compound.
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis
Expected Vibrational Bands for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (phenolic and alcoholic, broad) |
| ~2930, ~2850 | C-H stretching (aliphatic) |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| ~1220 | C-O stretching (aryl ether) |
| ~1050 | C-O stretching (primary alcohol) |
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3400 cm⁻¹ due to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, likely broadened by hydrogen bonding. youtube.com Characteristic C-H stretching bands for the aliphatic propyl chain and the aromatic ring would also be present, along with strong C-O stretching bands for the ether and alcohol functionalities.
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the aromatic syringyl (S) unit of this molecule. nih.govusda.govacs.org The symmetric breathing vibration of the syringyl ring gives rise to a characteristic Raman band. This technique is less sensitive to the highly polar O-H bonds, resulting in a cleaner spectrum in that region compared to IR.
Chromatographic Method Development for Quantitative Analysis
Chromatographic methods are essential for the separation, identification, and quantification of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol in various matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. ccsenet.org A reversed-phase HPLC method would be suitable for the quantitative analysis of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and methanol or acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm |
| Injection Volume | 10 µL |
This method would allow for the separation of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol from other related phenolic compounds and impurities. The use of a Diode Array Detector (DAD) allows for the acquisition of the UV spectrum of the analyte as it elutes, aiding in its identification. For validation, parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision would need to be determined. rjpbcs.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, often after a derivatization step (e.g., silylation) to increase volatility and thermal stability.
Chromatographic Separation: The separation is typically performed on a fused silica capillary column, with common stationary phases being non-polar, such as those with a 5% diphenyl / 95% dimethyl polysiloxane composition (e.g., ZB-5HT or equivalent). Helium is generally used as the carrier gas. A representative temperature program for the elution of lignin-derived monomers involves an initial oven temperature hold, followed by a controlled ramp to a final, higher temperature to ensure the elution of all compounds of interest. For instance, a method might start at 50°C and ramp up to 320°C.
Mass Spectrometric Detection: Following chromatographic separation, the compound is introduced into the mass spectrometer, where it undergoes ionization, most commonly via electron ionization (EI) at a standard energy of 70 eV. The resulting mass spectrum is a unique fingerprint characterized by the molecular ion and a series of fragment ions.
For 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (molar mass: 212.24 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212. The fragmentation pattern is dictated by the structure of the molecule, which includes a stable aromatic ring, two methoxy groups, a phenolic hydroxyl group, and a hydroxypropyl side chain. Key fragmentation pathways would include:
Benzylic cleavage: Fission of the bond between the aromatic ring and the propyl side chain is a highly probable event, leading to characteristic fragment ions.
Loss of water: Dehydration involving the alcoholic hydroxyl group on the propyl chain can lead to a fragment at m/z 194 (M-18).
Loss of methyl radicals: Cleavage of the methoxy groups can result in the loss of a methyl radical (•CH₃), producing an ion at m/z 197 (M-15).
Cleavage of the propyl chain: Fragmentation can occur along the C-C bonds of the side chain.
The combination of the retention time from the gas chromatograph and the specific fragmentation pattern from the mass spectrometer allows for confident identification and quantification of the compound.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | Fused silica capillary, e.g., ZB-5HT (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium |
| Injector Temperature | 300 °C |
| Oven Program | Example: 50°C to 100°C (ramp 1.7°C/min), then to 320°C (ramp 17°C/min) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-500 |
Hyphenated Analytical Techniques in Complex Matrix Analysis
To enhance selectivity and sensitivity, especially in complex environmental or biological samples, tandem mass spectrometry techniques are employed. These methods, often referred to as MS/MS, involve multiple stages of mass analysis and are coupled with chromatographic separation systems.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS, even with derivatization. It offers high sensitivity and specificity for quantifying trace levels of target compounds in intricate matrices.
Liquid Chromatography: Reversed-phase chromatography is commonly used, providing separation based on the compound's hydrophobicity.
Tandem Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS, which typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. For phenolic compounds like 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, negative ion mode ESI is often preferred due to the acidic nature of the phenolic hydroxyl group.
In an MS/MS experiment, the deprotonated molecule ([M-H]⁻) at a mass-to-charge ratio (m/z) of 211 is selected as the precursor ion in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon), causing it to fragment. The resulting product ions are analyzed in a second mass analyzer. A known significant product ion for this compound is observed at m/z 196, which corresponds to the loss of a methyl group (CH₃) from the precursor ion. novapublishers.com This specific precursor-to-product ion transition can be monitored using Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantitative technique.
| Parameter | Value/Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion ([M-H]⁻) | m/z 211 |
| Product Ion | m/z 196 |
| Neutral Loss | -15 Da (Loss of •CH₃) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)
GC-MS/MS provides an additional layer of selectivity and sensitivity compared to single-quadrupole GC-MS, making it particularly useful for trace-level quantification in highly complex samples where matrix interferences can be a significant issue. novapublishers.commdpi.com
Methodology: The chromatographic principles are the same as in conventional GC-MS. However, in the tandem mass spectrometer, a specific precursor ion is selected from the initial EI-generated mass spectrum. This precursor ion is then fragmented through CID, and one or more specific product ions are monitored.
For 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, the molecular ion (M⁺) at m/z 212 would be an appropriate choice for the precursor ion in an MRM experiment. Based on common fragmentation pathways of phenolic compounds, potential product ions would be selected from the most intense and specific fragments observed in the full-scan GC-MS spectrum. These could include ions resulting from the loss of water (m/z 194), a methyl radical (m/z 197), or fragments associated with the cleavage of the propyl side chain. The development of a robust GC-MS/MS method involves optimizing the collision energy to maximize the signal for the chosen precursor-to-product ion transitions. This MRM approach significantly reduces chemical noise and matrix effects, allowing for lower detection limits and more accurate quantification.
Biological Activities and Pharmacological Investigations of 4 3 Hydroxypropyl 2,6 Dimethoxyphenol
Antioxidant and Free Radical Scavenging Mechanisms
The capacity of a compound to counteract oxidative stress by neutralizing free radicals is a cornerstone of its potential therapeutic value. The antioxidant properties of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol have been evaluated through various methods.
In Vitro Assays for Antioxidant Capacity
In vitro assays are fundamental in determining the intrinsic antioxidant potential of a compound. These assays typically measure the ability of a substance to scavenge synthetic free radicals or reduce oxidized metal ions. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
The DPPH assay involves a stable free radical that shows a strong absorption maximum at 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the purple color of the radical fades, and the change in absorbance is measured spectrophotometrically. Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. The FRAP assay, on the other hand, evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
While specific IC₅₀ values for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol are not detailed in the currently available broad search results, the general antioxidant activity of phenolic compounds is well-established. For instance, studies on other phenolic compounds have demonstrated significant radical scavenging activity in these assays.
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, the protective effects of antioxidants can be mediated through the modulation of endogenous antioxidant defense systems within cells. These systems include enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants such as glutathione (GSH). Cell-based assays are considered more biologically relevant than simple chemical assays as they account for factors like bioavailability and metabolism.
Research into the cellular antioxidant mechanisms of phenolic compounds often involves evaluating their ability to upregulate the expression of these protective enzymes or to directly mitigate intracellular reactive oxygen species (ROS) production. While specific studies on the cellular antioxidant mechanisms of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol are not prominently available, the broader class of phenolic compounds has been shown to exert cellular antioxidant effects.
Anti-inflammatory Properties and Molecular Targets
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Phenolic compounds are widely recognized for their anti-inflammatory potential. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade.
Key molecular targets in inflammation include cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Studies on various phenolic compounds have demonstrated their ability to inhibit these enzymes. For example, some phenolic compounds have shown potent inhibitory activity against COX-1, COX-2, and 5-LOX, with specific IC₅₀ values reported in the literature.
Furthermore, the transcription factor nuclear factor-kappa B (NF-κB) plays a crucial role in regulating the expression of pro-inflammatory genes. The inhibition of NF-κB activation is a key mechanism by which many anti-inflammatory compounds exert their effects. Research on structurally related compounds has shown that they can suppress the DNA binding activity of NF-κB in a dose-dependent manner.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The investigation of natural and synthetic compounds for their potential to inhibit the growth of cancer cells is a significant area of pharmacological research. The antiproliferative and cytotoxic effects of phenolic compounds have been evaluated against a variety of cancer cell lines.
The antiproliferative activity of a compound is often quantified by its IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of a cell population. Studies on various chalcones and other phenolic compounds have reported IC₅₀ values against different cancer cell lines, such as those from breast, colon, and other cancers. For instance, certain chalcones have demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.
The mechanisms underlying the antiproliferative effects of phenolic compounds are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways involved in cancer cell proliferation and survival. For example, some compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes like BAX and CASP3, while downregulating anti-apoptotic genes such as BCL2.
Enzyme Inhibition Studies
The ability of a compound to selectively inhibit specific enzymes is a key aspect of its pharmacological profile and can form the basis of its therapeutic application.
Modulation of Oxidoreductases
Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another. This class includes enzymes involved in oxidative stress and inflammation, such as the aforementioned COX and LOX enzymes. The inhibitory effects of phenolic compounds on these enzymes are a critical area of study.
Inhibition of Hydrolases and Other Enzymes
There is currently no publicly available scientific literature detailing the inhibitory effects of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol on hydrolases or any other class of enzymes. While phenolic compounds, in general, are known to interact with proteins, including enzymes, specific studies on this compound's enzyme inhibition profile are absent.
Receptor Binding and Signaling Pathway Modulation
Information regarding the binding of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol to specific cellular receptors or its ability to modulate signaling pathways is not available in the current body of scientific literature. Research into its potential interactions with receptors such as G-protein coupled receptors, ion channels, or nuclear receptors has not been reported.
In Vitro Pharmacological Studies
Comprehensive in vitro pharmacological studies on 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol are not documented in available research.
Cellular Models for Activity Assessment
No studies utilizing cellular models to assess the biological or pharmacological activity of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol have been identified.
Co-culture and Organotypic Slice Models
There is no evidence of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol being investigated in co-culture or organotypic slice models.
In Vivo Pharmacological Investigations (excluding dosage parameters)
No in vivo pharmacological investigations of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol have been published.
Animal Models in Disease Research
The use of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol in any animal models of disease has not been reported in the scientific literature.
Pharmacokinetic Profiles and Tissue Distribution
Direct pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol are not currently available. However, insights can be drawn from studies on structurally related lignans (B1203133), such as syringaresinol (B1662434), which is also derived from sinapyl alcohol units. nih.gov
Lignans, as a class of compounds, are known to be metabolized by the intestinal microbiota upon ingestion. nih.gov It is plausible that 4-(3-hydroxypropyl)-2,6-dimethoxyphenol undergoes similar initial biotransformation in the gut. Following absorption, its hydrophilic or lipophilic nature would govern its distribution throughout the body. nih.gov The presence of a hydroxyl group and two methoxy (B1213986) groups on the phenyl ring, along with a terminal hydroxyl group on the propyl side chain, suggests a moderate degree of polarity.
In humans, the metabolism of lignans and their metabolites primarily takes place in the enterocytes, liver, and colon cells, involving processes like hydrolysis, conjugation to form O-glucuronides and sulfate (B86663) esters, and O-methylation. nih.gov Therefore, it is anticipated that 4-(3-hydroxypropyl)-2,6-dimethoxyphenol would be subject to extensive metabolism in the liver, leading to the formation of more water-soluble conjugates that can be readily excreted.
The tissue distribution would likely be influenced by its ability to cross cell membranes. While specific data is absent, studies on other lignans suggest that distribution is not uniform and depends on the physicochemical properties of the molecule. nih.gov
Table 1: Predicted Pharmacokinetic Parameters of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (Extrapolated from Structurally Related Lignans)
| Parameter | Predicted Profile | Rationale based on Related Compounds |
| Absorption | Likely absorbed in the intestine following potential metabolism by gut microbiota. | Lignans are known to be processed by intestinal microbes before absorption. nih.gov |
| Distribution | Dependent on its hydrophilic/lipophilic balance. | The distribution of lignan (B3055560) metabolites is dictated by their polarity. nih.gov |
| Metabolism | Expected to undergo extensive metabolism, primarily in the liver and enterocytes, through conjugation (glucuronidation, sulfation) and O-methylation. | This is a common metabolic pathway for lignans in humans. nih.gov |
| Excretion | Primarily excreted as water-soluble metabolites in urine and feces. | Conjugated metabolites are typically eliminated via renal and biliary routes. |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Direct structure-activity relationship (SAR) studies for 4-(3-hydroxypropyl)-2,6-dimethoxyphenol are not specifically documented. However, the broader class of lignans, to which this compound belongs, has been the subject of numerous SAR investigations, providing a framework for understanding how its structural features might contribute to its biological potency. researchgate.netnih.gov
Lignans are characterized by a dibenzylbutane skeleton. nih.gov The biological activities of these compounds are significantly influenced by their stereochemistry and the nature of substituents on the aromatic rings and the butane (B89635) backbone. psu.edu
For 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, key structural features that would likely influence its biological activity include:
The Syringyl Moiety: The 2,6-dimethoxyphenol (B48157) (syringyl) group is a crucial feature. The methoxy groups at positions 2 and 6 can influence the compound's antioxidant potential and its interaction with biological targets. The syringyl to guaiacyl (S/G) ratio in lignin (B12514952) polymers, which are made up of similar phenylpropanoid units, is a known determinant of their chemical reactivity. novapublishers.com
The 4-Hydroxypropyl Side Chain: The nature of the side chain at the C4 position is critical. The length, saturation, and presence of functional groups on this chain can dramatically alter biological activity. For instance, studies on other lignans have shown that modifications to the side chain can impact everything from larvicidal to anti-phytopathogenic fungal activity. researchgate.net The terminal hydroxyl group on the propyl chain of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol could be a site for metabolic conjugation or interaction with target proteins.
The Phenolic Hydroxyl Group: The free phenolic hydroxyl group is often essential for the antioxidant activity of phenolic compounds, as it can donate a hydrogen atom to scavenge free radicals.
SAR studies on other lignans, such as secoisolariciresinol, have demonstrated that even subtle changes in stereochemistry can lead to different physiological effects, including variations in immunostimulatory and cytotoxic activities. psu.edu This highlights the importance of the specific three-dimensional arrangement of the molecule.
Table 2: Predicted Structure-Activity Relationships for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
| Structural Feature | Predicted Influence on Biological Potency | Rationale from Lignan SAR Studies |
| 2,6-Dimethoxy Groups | May enhance antioxidant and anti-inflammatory activities. | The syringyl structure is a common feature in bioactive lignans. The methoxy groups influence electronic properties and steric hindrance. |
| 4-Hydroxypropyl Side Chain | The length and hydroxyl group are likely key determinants of activity and metabolic fate. | Modifications to the C4 substituent in other 2,6-dimethoxyphenols significantly alter their biological effects. nih.gov The side chain in lignans is crucial for various activities. researchgate.net |
| Phenolic Hydroxyl Group | Essential for antioxidant activity through radical scavenging. | The phenolic hydroxyl is a hallmark of antioxidant phenols. |
| Overall Stereochemistry | The specific 3D conformation would be critical for receptor binding and biological activity. | Stereochemistry is a known determinant of the biological functions of lignans like secoisolariciresinol. psu.edu |
Biochemical and Metabolic Fate of 4 3 Hydroxypropyl 2,6 Dimethoxyphenol
Biotransformation Pathways and Metabolite Identification
The biotransformation of foreign compounds (xenobiotics) in the body typically occurs in two main phases: Phase I and Phase II metabolism. nih.gov These processes aim to increase the water solubility of the compound, thereby facilitating its excretion.
Phase I Metabolism (e.g., Hydroxylation, Demethylation)
Phase I metabolism involves the introduction or unmasking of functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, which often makes the compound more chemically reactive and a suitable substrate for Phase II reactions. nih.gov For a compound like 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, several Phase I reactions are theoretically possible.
Given its structure, which includes two methoxy (B1213986) groups, O-demethylation is a highly probable metabolic pathway. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily found in the liver. nih.gov Studies on structurally similar compounds like syringol, which also contains two methoxy groups, have shown that CYP enzymes can catalyze their O-demethylation. This suggests that 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol could be metabolized to mono-demethylated and di-demethylated catecholic or pyrogallolic derivatives.
Another potential Phase I pathway is the oxidation of the primary alcohol group on the propyl side chain. Alcohol dehydrogenase enzymes could oxidize the terminal hydroxyl group to an aldehyde, which could be further oxidized to a carboxylic acid by aldehyde dehydrogenase. This would result in the formation of 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid.
Table 1: Predicted Phase I Metabolites of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
| Predicted Metabolite Name | Metabolic Reaction |
| 4-(3-Hydroxypropyl)-2-hydroxy-6-methoxyphenol | O-Demethylation |
| 3,4-Dihydroxy-5-(3-hydroxypropyl)phenol | Di-O-demethylation |
| 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal | Oxidation |
| 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoic acid | Oxidation |
Phase II Metabolism (e.g., Glucuronidation, Sulfation, Methylation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body. nih.gov
For 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol and its potential Phase I metabolites, the most likely Phase II reactions are glucuronidation and sulfation. The phenolic hydroxyl group and the primary alcohol group are both susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Similarly, sulfotransferases (SULTs) can catalyze the addition of a sulfonate group to these hydroxyl moieties.
If demethylation occurs in Phase I, the newly formed hydroxyl groups on the aromatic ring would also be prime targets for glucuronidation and sulfation. Furthermore, catechol-O-methyltransferase (COMT) could potentially methylate any catechol-like metabolites formed during Phase I.
Table 2: Predicted Phase II Conjugates of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol and its Metabolites
| Conjugate Type | Site of Conjugation |
| Glucuronide | Phenolic hydroxyl, propyl hydroxyl, demethylated hydroxyls |
| Sulfate (B86663) | Phenolic hydroxyl, propyl hydroxyl, demethylated hydroxyls |
| Methylated | Demethylated catechol metabolites |
Interaction with Drug Metabolizing Enzymes (DMEs)
As a substrate for various metabolic enzymes, 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol has the potential to interact with drug-metabolizing enzymes (DMEs). These interactions can be in the form of inhibition or induction of enzyme activity.
Given its phenolic structure, it might act as a competitive inhibitor for CYP enzymes or UGTs that metabolize other phenolic compounds. However, without specific studies, it is impossible to determine which specific DME isoforms it might interact with or the potency of such interactions. The potential for enzyme induction, where the compound would increase the expression of DMEs, is also a theoretical possibility that would require experimental verification.
Cellular Uptake and Distribution Mechanisms
The cellular uptake and distribution of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol are likely governed by its physicochemical properties. As a moderately lipophilic compound, it may be able to cross cell membranes via passive diffusion.
However, for many phenolic compounds, carrier-mediated transport also plays a significant role in their absorption and distribution. Transporters such as monocarboxylic acid transporters (MCTs) and organic anion transporters (OATs) are known to be involved in the cellular uptake of various phenolic acids and other xenobiotics. Whether 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol or its metabolites are substrates for these or other transporters remains to be investigated.
Excretion Pathways and Mass Balance Studies
Following metabolic conversion to more water-soluble forms, the metabolites of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol would be primarily excreted from the body via urine and, to a lesser extent, feces.
Theoretical Chemistry and Computational Studies of 4 3 Hydroxypropyl 2,6 Dimethoxyphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, these methods can predict its geometry, electronic distribution, and spectral characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-electron systems. While specific DFT studies exclusively on 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol are not extensively documented in publicly available literature, significant insights can be drawn from research on its parent monolignol, sinapyl alcohol.
Studies on sinapyl alcohol using DFT with the B3LYP functional and 6-31G(d,p) basis set have been conducted to determine its molecular geometry, vibrational frequencies, and electronic properties. cellulosechemtechnol.ro These calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO is typically localized on the aromatic ring and the phenolic hydroxyl group, indicating these are the primary sites for electrophilic attack and radical reactions. The LUMO, conversely, is distributed over the aromatic ring and the propenol side chain in sinapyl alcohol. For 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, a similar HOMO distribution is expected, centered on the syringyl ring. However, the saturation of the propyl side chain would likely alter the LUMO distribution compared to sinapyl alcohol, influencing its acceptor capabilities.
The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. DFT calculations on monolignols have shown that these energy gaps are instrumental in predicting their tendency to undergo charge transfer. cellulosechemtechnol.ro Furthermore, DFT can be used to calculate bond dissociation enthalpies (BDE), which are critical for assessing antioxidant potential. For phenolic compounds, the BDE of the O-H bond in the phenolic hydroxyl group is a primary determinant of their radical scavenging activity. mdpi.com
Table 1: Predicted Electronic Properties from DFT Studies on Related Monolignols
| Property | Description | Predicted Characteristics for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
| HOMO | Highest Occupied Molecular Orbital | Localized on the aromatic ring and phenolic hydroxyl group. |
| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the aromatic system. |
| Energy Gap | Difference in energy between HOMO and LUMO | Influences chemical reactivity and stability. |
| O-H BDE | Bond Dissociation Enthalpy of the phenolic hydroxyl | Key indicator of antioxidant activity. |
This table is illustrative and based on extrapolations from studies on sinapyl alcohol and other phenolic compounds.
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for studying molecular properties. While specific ab initio studies on 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol are scarce, these methods have been applied to related lignin (B12514952) model compounds. For instance, calculations at the CBS-4M level of theory have been used to evaluate the enthalpies of reaction for the pyrolysis of β-O-4 dilignols. researchgate.net Such calculations are vital for understanding the thermal degradation pathways of lignin and its monomers. For 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, ab initio methods could be employed to accurately determine its gas-phase geometry, vibrational spectra, and the energy barriers for various chemical reactions, providing a benchmark for results obtained from other methods like DFT.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. The flexibility of the 3-hydroxypropyl side chain and the rotational freedom of the methoxy (B1213986) groups in 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol make MD simulations particularly useful for exploring its conformational landscape.
MD simulations of guaiacyl β-O-4 lignin model compounds, which share structural similarities with the target molecule, have shown that these molecules are flexible and can visit a large number of conformations in both vacuum and explicit solvent. nih.gov These studies also highlight the importance of intramolecular and intermolecular hydrogen bonding in determining the conformational preferences. For 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, the presence of two hydroxyl groups allows for the formation of hydrogen bonds, which would significantly influence its conformation and interactions with its environment. In aqueous solutions, it is expected that intermolecular hydrogen bonds with water molecules would predominate over intramolecular ones. nih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish relationships between the chemical structure of compounds and their biological activities. While no specific QSAR models for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol have been published, general QSAR studies on phenolic compounds provide a framework for how such models could be developed.
QSAR studies on the antioxidant activity of phenolic compounds have shown that properties like the O-H bond dissociation enthalpy, ionization potential, and various electronic and topological descriptors are correlated with their radical scavenging capabilities. rug.nl For a series of phenolic compounds, including derivatives of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, a QSAR model could be built to predict their antioxidant activity. This would involve calculating a range of molecular descriptors and using statistical methods to find a correlation with experimentally determined activities.
Table 2: Representative Molecular Descriptors for QSAR Modeling
| Descriptor Type | Examples | Relevance to Activity Prediction |
| Electronic | HOMO/LUMO energies, Dipole moment | Relate to reactivity and intermolecular interactions. |
| Topological | Connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule. |
| Physicochemical | LogP, Molar refractivity | Relate to solubility and transport properties. |
| Quantum Chemical | O-H Bond Dissociation Enthalpy | Directly relates to antioxidant mechanism. |
This table provides examples of descriptors that would be relevant for building a QSAR model for phenolic compounds.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, might interact with a biological target, typically a protein or enzyme.
Recent research has focused on the biocatalytic valorization of lignin-derived monomers. In one study, a variant of eugenol (B1671780) oxidase was engineered for the oxidation of dihydrosinapyl alcohol. rcsb.org Molecular docking was employed to understand the binding of this compound in the active site of the enzyme. The crystal structure of the engineered oxidase in complex with the substrate revealed the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate binding and chemoselectivity. rcsb.orgacs.org These studies demonstrate how computational docking can guide protein engineering efforts to create enzymes with tailored specificities for lignin-derived compounds.
Applications and Future Directions in 4 3 Hydroxypropyl 2,6 Dimethoxyphenol Research
Biomedical Research Applications (e.g., Potential as Therapeutic Lead Compound)
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, also known as dihydrosinapyl alcohol, is a lignin-derived phenolic compound that has garnered interest in biomedical research due to its structural similarity to other bioactive phenylpropanoids. While direct studies on this specific compound are limited, research on related syringyl (S) and guaiacyl (G) lignin (B12514952) units provides a strong basis for its potential as a therapeutic lead.
The primary area of interest lies in its antioxidant and anti-inflammatory properties. Phenolic compounds are well-known for their ability to scavenge free radicals, which are implicated in a wide range of chronic diseases, including cardiovascular and neurodegenerative disorders. The two methoxy (B1213986) groups on the aromatic ring of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol are thought to enhance its antioxidant capacity. Research on similar methoxyphenols has demonstrated significant radical scavenging activity. For instance, studies on syringol and other related compounds have shown potent antioxidant effects in various assays. nih.gov
Furthermore, chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenylpropanoids isolated from natural sources have been shown to inhibit inflammatory pathways. nih.gov The structural motifs present in 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol suggest it may modulate inflammatory responses by interfering with signaling cascades such as the NF-κB and MAPK pathways, which are central to the inflammatory process. The therapeutic potential of this compound warrants further investigation, including in vitro and in vivo studies to elucidate its mechanisms of action and to evaluate its efficacy in disease models.
Applications in Material Science and Polymer Chemistry
The global push for sustainable alternatives to petroleum-based products has put a spotlight on lignin-derived compounds for the development of bio-renewable polymers. 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, as a derivative of sinapyl alcohol, is a promising monomer for creating high-performance bioplastics. nih.govnih.gov Its aromatic structure can impart rigidity and thermal stability to polymers, while the hydroxyl group provides a reactive site for polymerization. mdpi.comresearchgate.net
Research in this area is focused on incorporating lignin-derived phenols into various polymer matrices, including epoxy resins, polyurethanes, and polyesters. nih.gov The presence of two methoxy groups in syringyl-type compounds like 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol can influence the reactivity of the phenolic hydroxyl group and the properties of the resulting polymers. For instance, polymers derived from syringyl methacrylate (B99206) have been shown to possess high glass transition temperatures, making them suitable for applications requiring thermal resistance. acs.orgacs.org
The development of polymers from 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol could lead to the creation of materials with a lower carbon footprint and desirable mechanical properties. Future research will likely focus on optimizing polymerization processes, characterizing the mechanical and thermal properties of these bio-based polymers, and exploring their potential applications in areas such as automotive components, packaging, and biomedical devices.
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature (Tg) of Polystyrene | 114 to 205 °C | acs.orgacs.org |
| Zero-Shear Viscosity of Syringyl Methacrylate Polymers | ~0.2 kPa·s to ~17,000 kPa·s at 220 °C | acs.org |
| Onset Thermal Degradation Temperature of Polystyrene | 303 ± 5 °C | nih.gov |
Role in Food Chemistry and Nutraceutical Research
In the food industry, there is a growing demand for natural alternatives to synthetic preservatives. Phenolic compounds from plant sources are of particular interest due to their antioxidant and antimicrobial properties. 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, with its phenolic structure, has the potential to be used as a natural food preservative to extend the shelf-life of food products by inhibiting microbial growth and preventing lipid oxidation. thegoodscentscompany.com
Studies on related methoxyphenols like eugenol (B1671780) and vanillin (B372448) have demonstrated their effectiveness against a range of foodborne pathogens and spoilage bacteria. nih.govacs.org The antimicrobial mechanism of these compounds is often attributed to their ability to disrupt cell membranes and interfere with essential cellular functions. The antioxidant activity of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol could also help to prevent the deterioration of food quality by scavenging free radicals that cause off-flavors and discoloration.
As a nutraceutical, this compound could be explored for its potential health benefits. The antioxidant properties suggest it could contribute to the prevention of chronic diseases associated with oxidative stress. Further research is needed to establish the safety and efficacy of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol for human consumption, as well as to determine its stability and bioavailability in different food matrices.
| Organism | MIC (mM) |
|---|---|
| Escherichia coli | >25 |
| Pseudomonas aeruginosa | >25 |
| Staphylococcus aureus | 0.75 |
| Shewanella putrefaciens | >6.25 |
| Brochothrix thermosphacta | >25 |
| Lactobacillus plantarum | >100 |
Agricultural Applications and Crop Science
The agricultural sector is continuously seeking sustainable solutions for pest and weed management. Allelopathy, the chemical inhibition of one plant by another, offers a promising avenue for the development of natural herbicides. Lignans (B1203133), a class of compounds structurally related to 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, have been identified as potent allelochemicals.
Research has shown that dihydrodiconiferyl alcohol, a related lignan (B3055560), can negatively impact the germination and seedling development of certain plant species, such as lettuce (Lactuca sativa). researchgate.netacs.orgsigmaaldrich.com These compounds can interfere with essential physiological processes in plants, including photosynthesis and nutrient metabolism. researchgate.netacs.orgsigmaaldrich.com This suggests that 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol could be investigated as a potential bioherbicide for weed control in agricultural systems.
Furthermore, some phenolic compounds have been shown to act as plant growth regulators or to enhance plant defense mechanisms against pathogens. The role of syringyl lignin in plant defense is an active area of research, with some studies indicating its involvement in resistance to certain pathogens. pnas.org Future research could explore the potential of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol to modulate plant growth and to protect crops from diseases, offering a more environmentally friendly approach to crop management.
| Parameter | Effect |
|---|---|
| Chlorophyll Synthesis | Reduced in sucrose-grown plants |
| Carotenoid Synthesis | Reduced in sucrose-grown plants |
| Photosystem Efficiency | Decreased |
| Glucose-6-phosphate Dehydrogenase (G6PDH) Activity | Reduced |
| Glutamate Synthase (GOGAT) Activity | Reduced |
Environmental Significance and Degradation Pathways
As a component of lignin, 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is a naturally occurring compound that plays a role in the carbon cycle. The environmental fate of this compound is largely determined by microbial degradation. Lignin is notoriously resistant to breakdown, but certain microorganisms, particularly white-rot fungi and some bacteria, have evolved enzymatic systems capable of depolymerizing this complex polymer.
The degradation of lignin and its derivatives is an oxidative process involving extracellular enzymes such as lignin peroxidases, manganese peroxidases, and laccases. These enzymes generate highly reactive radicals that lead to the cleavage of the various ether and carbon-carbon bonds within the lignin structure, breaking it down into smaller, soluble compounds that can be further metabolized by the microorganisms.
The degradation pathway of syringyl-type compounds like 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is of particular interest for bioremediation and biomass conversion applications. Understanding how microorganisms break down these compounds can help in the development of biotechnological processes for converting lignin-rich waste into valuable chemicals and biofuels. Research in this area is focused on identifying the specific enzymes and metabolic pathways involved in the degradation of syringyl monolignols and their derivatives.
| Enzyme Family | General Function in Lignin Degradation |
|---|---|
| Lignin Peroxidases (LiPs) | Oxidation of non-phenolic lignin units |
| Manganese Peroxidases (MnPs) | Oxidation of phenolic lignin units |
| Laccases | Oxidation of phenolic compounds |
| Alcohol Dehydrogenases | Oxidation of alcohol groups |
Emerging Research Areas and Interdisciplinary Studies
The valorization of lignin, the most abundant source of renewable aromatics on Earth, is a key focus of emerging research. 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, as a key syringyl monolignol derivative, is at the heart of this interdisciplinary field, which combines chemistry, biology, and engineering. A significant emerging area is the use of biocatalysis and metabolic engineering to convert lignin-derived compounds into high-value platform chemicals and bioproducts. thegoodscentscompany.com
Researchers are exploring the use of engineered microorganisms, such as Pseudomonas putida, to funnel the diverse mixture of compounds obtained from lignin depolymerization into a single product stream. This "biological funneling" approach could significantly improve the economics of biorefineries. The metabolic pathways for the catabolism of syringyl compounds are being elucidated to enable the rational design of microbial cell factories for the production of specialty chemicals, polymers, and biofuels.
Another interdisciplinary frontier is the development of "lignin-first" biorefining strategies. These approaches aim to extract and depolymerize lignin under mild conditions to preserve the functionality of the resulting monomers, such as 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol. This requires close collaboration between chemists developing novel catalytic systems and engineers designing efficient separation and purification processes. These integrated approaches are crucial for unlocking the full potential of lignin as a sustainable feedstock for the chemical industry.
Patent Landscape and Academic Commercialization Potential
The commercialization of technologies related to 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is still in its early stages, but the patent landscape reflects a growing interest in the valorization of lignin. While patents specifically claiming 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol for particular applications are not yet widespread, there is a significant number of patents related to the broader fields of lignin depolymerization, the synthesis of bio-based polymers from lignin-derived monomers, and the use of phenolic compounds as antioxidants and antimicrobials.
Patents in this area often focus on:
The academic commercialization potential of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is significant, particularly in the context of the burgeoning bioeconomy. Start-up companies and established chemical corporations are increasingly investing in research and development to create value-added products from renewable resources. The key to successful commercialization will be the development of cost-effective processes for the production of high-purity 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol from lignin and the demonstration of its superior performance in various applications. Techno-economic analyses will be crucial in guiding research efforts towards commercially viable pathways. nih.govguilan.ac.irnih.gov
| Patent Focus Area | Description |
|---|---|
| Lignin Depolymerization | Processes to break down lignin into valuable monomers. |
| Bio-based Polymers | Formulations incorporating lignin-derivatives for enhanced properties. |
| Fine Chemical Synthesis | Methods to produce high-value chemicals from lignin platform molecules. |
Methodological Considerations and Challenges in Researching 4 3 Hydroxypropyl 2,6 Dimethoxyphenol
Challenges in Isolation and Purification from Complex Natural Sources
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is a phenolic compound that can be derived from the depolymerization of lignocellulose, a complex and highly heterogeneous natural polymer found in plant cell walls. rsc.orgchemsrc.com The intricate and robust nature of lignocellulose presents the primary challenge in obtaining pure 4-(3-hydroxypropyl)-2,6-dimethoxyphenol.
The isolation process often involves the breakdown of lignin (B12514952), a complex aromatic polymer, which can result in a wide array of structurally similar phenolic compounds. This complexity of the starting material makes the selective extraction and purification of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol a significant challenge. The presence of other lignin-derived monomers and oligomers with similar physicochemical properties, such as polarity and molecular weight, complicates the separation process.
Common impurities that may be present in crude extracts include other guaiacyl (G) and syringyl (S) lignin units, as well as their various degradation products. These impurities can interfere with subsequent analytical characterization and biological activity testing. Achieving high purity of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol often requires multiple chromatographic steps, which can be time-consuming and may lead to a significant loss of the target compound. The development of efficient and scalable purification protocols is therefore a critical area of research for enabling the wider study of this compound.
Analytical Method Validation and Standardization
The accurate and precise quantification of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol in various matrices, from crude plant extracts to biological samples, is essential for its study. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of phenolic compounds. ccsenet.org However, the development and validation of a specific and robust HPLC method for 4-(3-hydroxypropyl)-2,6-dimethoxyphenol presents several challenges.
A critical aspect of method validation is ensuring its specificity, which is the ability to accurately measure the analyte of interest in the presence of other components. researchgate.net Given the potential for co-eluting impurities from natural extracts, demonstrating the specificity of an analytical method for 4-(3-hydroxypropyl)-2,6-dimethoxyphenol is paramount. This often requires the use of high-purity reference standards, which may not be readily available.
Furthermore, a comprehensive validation of an analytical method according to international guidelines, such as those from the International Council for Harmonisation (ICH), involves the assessment of several parameters. researchgate.net
Table 1: Key Parameters for Analytical Method Validation
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Reproducibility and Interlaboratory Comparison of Biological Assays
The evaluation of the biological activities of 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, such as its potential antioxidant and anti-inflammatory effects, relies on a variety of in vitro and in vivo assays. nih.govnih.gov A significant challenge in this area is the reproducibility of these biological assays and the ability to compare results obtained from different laboratories.
For instance, antioxidant activity is often assessed using a panel of in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov While these assays are widely used, their results can be influenced by a multitude of experimental factors, including reaction times, solvent systems, and the specific radical source used. This can lead to variability in the reported antioxidant capacities of a compound, making direct comparisons between studies difficult.
Similarly, in vitro anti-inflammatory assays, which may involve measuring the inhibition of inflammatory mediators in cell cultures, can be sensitive to variations in cell lines, passage numbers, and stimulation conditions. nih.gov These factors can impact the cellular response and, consequently, the observed activity of the test compound.
The lack of standardized protocols for these biological assays poses a significant challenge to the field. To improve the reliability and comparability of data, there is a need for greater emphasis on detailed reporting of experimental procedures and the inclusion of appropriate positive and negative controls. Interlaboratory comparison studies, where the same sample is tested in multiple laboratories using the same protocol, would also be invaluable in assessing and improving the reproducibility of biological assays for 4-(3-hydroxypropyl)-2,6-dimethoxyphenol.
Ethical Considerations in Biomedical Research Involving 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
The biomedical research of any compound, including 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, must be conducted within a robust ethical framework. ucmerced.edu This framework is designed to ensure the well-being of research participants and the integrity of the scientific process.
For research involving natural products, ethical considerations begin with the sourcing of the material. If 4-(3-hydroxypropyl)-2,6-dimethoxyphenol is to be isolated from natural sources, it is important to consider the principles of sustainable harvesting and benefit-sharing, particularly if the source material is obtained from regions with rich biodiversity and traditional knowledge. nih.gov
In preclinical studies involving animals, the principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to. This means that researchers should seek to replace animal use with alternative methods whenever possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize any potential pain or distress to the animals. integrativebiology.ac.cn
When research progresses to human clinical trials, the ethical principles outlined in the Declaration of Helsinki and the Belmont Report must be followed. ucmerced.edu These principles include obtaining informed consent from all participants, ensuring a favorable risk-benefit ratio, and protecting the privacy and confidentiality of participants' data. Institutional Review Boards (IRBs) or Research Ethics Committees (RECs) play a crucial role in reviewing and approving research protocols to ensure that they meet these ethical standards. integrativebiology.ac.cn
The responsible conduct of research also extends to the accurate and transparent reporting of findings. This includes the disclosure of any potential conflicts of interest and the honest presentation of both positive and negative results to avoid publication bias. researchgate.net
Q & A
Q. What are the established synthetic routes for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, and what catalysts are commonly employed?
The compound can be synthesized via catalytic hydrogenation or hydroformylation of lignin-derived precursors like sinapyl alcohol. For example, cobalt or rhodium carbonyl complexes catalyze the hydroformylation of sinapyl alcohol, yielding 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol with moderate selectivity (exact yields not reported in available data). Reaction conditions (e.g., solvent systems, temperature, and pressure) significantly influence product distribution . Additionally, catalytic depolymerization of lignin using methanol as a solvent achieves 38% selectivity for this compound under optimized conditions, highlighting the role of solvent polarity in suppressing condensation reactions .
Q. How can researchers characterize the purity and structural identity of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol?
Key analytical methods include:
- NMR spectroscopy : ¹³C-NMR chemical shifts (e.g., δ 56.0 for methoxy groups, δ 105.0–151.9 for aromatic carbons) provide structural confirmation .
- Chromatography : HPLC or GC-MS can assess purity, with retention times calibrated against reference standards.
- Physical properties : Boiling point (371.7°C), density (1.161 g/cm³), and refractive index (1.538) serve as supplementary identifiers .
Q. What biological activities or pharmacological applications are associated with this compound?
While direct pharmacological data are limited, structural analogs (e.g., NO-donor phenolic derivatives) exhibit antioxidant and vasodilatory properties, suggesting potential bioactivity. Researchers should employ assays such as DPPH radical scavenging for antioxidant evaluation or vascular tissue models for vasodilation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol in lignin depolymerization?
Systematic variation of solvent composition (e.g., methanol-water mixtures) and catalyst loading can improve selectivity. Evidence shows that 100% methanol maximizes selectivity (38%) by inhibiting lignin repolymerization. Kinetic studies suggest monitoring molecular weight distribution of residual lignin to validate depolymerization efficiency .
Q. What kinetic models describe the formation of this compound during catalytic reactions?
A pseudo-first-order kinetic model has been proposed for hydroformylation reactions, where the rate is proportional to catalyst concentration and substrate availability. Activation energy and turnover frequency (TOF) should be calculated using time-resolved GC or in-situ spectroscopy to validate the mechanism .
Q. How do structural modifications (e.g., esterification or sulfonation) alter the compound’s physicochemical properties?
Derivatives like 4-(3-Hydroxypropyl)-2,6-dimethoxyphenyl acetate exhibit distinct ¹³C-NMR profiles (e.g., δ 20.5 for acetyl groups) and altered solubility. Computational studies (e.g., DFT calculations) can predict electronic effects of substituents on redox potential or binding affinity .
Q. What computational tools are suitable for modeling the compound’s interactions in biological systems?
Molecular dynamics (MD) simulations and docking studies using software like GROMACS or AutoDock Vina can predict binding modes with enzymes (e.g., cytochrome P450). Focus on the hydroxypropyl and methoxy groups as key pharmacophores .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound in the laboratory?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
